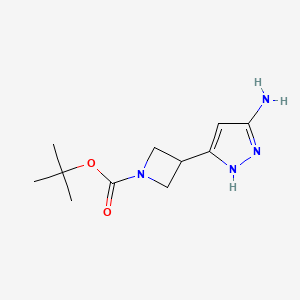

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate

Description

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring fused with a 3-amino-pyrazole moiety. This structure is significant in medicinal chemistry due to its dual functionality: the azetidine ring provides conformational rigidity, while the amino-pyrazole group serves as a hydrogen-bond donor/acceptor, enhancing molecular interactions. Such compounds are commonly employed as intermediates in drug discovery, particularly in kinase inhibitor synthesis and fragment-based ligand design .

Properties

IUPAC Name |

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7(6-15)8-4-9(12)14-13-8/h4,7H,5-6H2,1-3H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWAVFVZXBJKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133067 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346674-11-0 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346674-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Specific reagents and catalysts, such as bases and solvents, are employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group on the pyrazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups present.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size Variation: Azetidine vs. Piperidine

A key structural analogue is tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (), which replaces the azetidine (4-membered ring) with a piperidine (6-membered ring).

The azetidine derivative’s higher ring strain may increase reactivity in ring-opening reactions, while the piperidine analogue’s flexibility could improve binding to larger enzyme pockets .

Substituent Modifications on Azetidine

PharmaBlock Sciences lists several tert-butyl azetidine carboxylates with varied substituents (–6):

The addition of fluorine or bromine in these derivatives alters electronic properties and metabolic stability, making them suitable for divergent synthetic pathways. The pyrazole-containing target compound, however, offers unique hydrogen-bonding capabilities via its amino group, which are absent in these simpler analogues .

Pyrazole Positional Isomerism

Pyrazole regioisomerism significantly impacts molecular interactions. For example, tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate () places the amino group at the pyrazole’s 3-position, while other isomers (e.g., 5-amino) may exhibit altered hydrogen-bonding networks. The 3-amino configuration in the target compound likely optimizes interactions with polar residues in biological targets, as supported by Etter’s hydrogen-bonding rules ().

Functionalization in Complex Scaffolds

The azetidine-pyrazole core is versatile. For instance, tert-butyl 3-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate () incorporates an indole moiety, enabling π-π stacking in protein binding. Such modifications highlight the scaffold’s adaptability in tuning pharmacokinetic properties.

Research Implications

- Drug Design : The azetidine-pyrazole hybrid balances rigidity and hydrogen-bonding capacity, making it ideal for kinase inhibitors (e.g., JAK2, BTK). Piperidine analogues may suit targets requiring deeper binding pockets.

- Synthetic Chemistry : Brominated derivatives () enable cross-coupling reactions, while fluorinated versions () improve metabolic stability.

Biological Activity

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate (CAS Number: 1346674-11-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, with a focus on its pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₄O₂, with a molecular weight of approximately 238.29 g/mol. The compound features a tert-butyl group, an azetidine ring, and an amino-pyrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₄O₂ |

| Molecular Weight | 238.29 g/mol |

| CAS Number | 1346674-11-0 |

| LogP | 1.194 |

| PSA | 84.97 Ų |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization with the pyrazole derivative. Detailed synthetic routes can vary based on the desired yield and purity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, a series of pyrazole-based compounds were evaluated for their inhibitory effects against various cancer cell lines, showing promising results in terms of IC50 values. Although specific data for this compound is limited, the structural similarities to other active pyrazole derivatives suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has highlighted that pyrazole derivatives can also display anti-inflammatory properties. For example, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests a potential application in treating inflammatory diseases .

Antibacterial Activity

Some studies have reported that pyrazole derivatives possess antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways. While specific studies on this compound are still emerging, its structural characteristics align with known antibacterial agents .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Antitumor Efficacy : A study demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 50 to 100 µM against various cancer cell lines, indicating moderate to high antiproliferative activity .

- Anti-inflammatory Mechanisms : In another study, a related compound was shown to significantly reduce LPS-induced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent .

- Antibacterial Properties : A series of pyrazole carboxamide derivatives were tested against multiple bacterial strains, showing effective inhibition at concentrations lower than those required for traditional antibiotics .

Q & A

Q. What established synthetic routes are available for tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole moiety via cyclization of precursors like aminoguanidine hydrochloride with carbonyl compounds under microwave irradiation to enhance reaction efficiency and yield .

- Step 2 : Functionalization of the azetidine ring, often starting from tert-butyl 3-oxoazetidine-1-carboxylate. This intermediate undergoes reductive amination or nucleophilic substitution to introduce the pyrazole-amine group .

- Step 3 : Final Boc-protection to stabilize the azetidine nitrogen. Reaction conditions (e.g., pH, temperature) are tightly controlled to avoid side reactions like over-oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and azetidine coupling. For example, the amino proton on pyrazole appears as a broad singlet (~δ 5.5–6.5 ppm) .

- X-Ray Diffraction : SHELXL software is widely used for crystal structure refinement. The tert-butyl group’s steric bulk often induces distinct crystallographic packing patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, crucial for distinguishing isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational (DFT) chemical shift predictions?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC or TLC to rule out impurities affecting NMR signals.

- Step 2 : Perform solvent titrations (e.g., DMSO-d₆ vs. CDCl₃) to assess tautomerism in the pyrazole ring, which may alter chemical shifts .

- Step 3 : Cross-validate with solid-state NMR or X-ray data to confirm protonation states and hydrogen-bonding networks .

Q. What strategies optimize reaction yields during the coupling of pyrazole and azetidine moieties?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 70% → 85%) by enhancing kinetic control .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) can accelerate amide bond formation .

- Protecting Group Alternatives : Replace tert-butyl with acid-labile groups (e.g., Fmoc) if Boc deprotection causes side reactions .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in biological assays?

- Methodological Answer :

- Steric Shielding : The tert-butyl group reduces azetidine ring strain and prevents enzymatic degradation in vitro, enhancing pharmacokinetic stability .

- Hydrophobic Interactions : In molecular docking, the tert-butyl group occupies hydrophobic pockets in target enzymes (e.g., kinases), improving binding affinity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Models binding poses with targets like EGFR or COX-2. Focus on hydrogen bonds between the pyrazole-amino group and catalytic residues .

- MD Simulations (GROMACS) : Assess dynamic stability of ligand-target complexes over 100-ns trajectories. Monitor RMSD values to identify stable binding conformations .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements.

- Solubility Adjustments : Test compound solubility in DMSO vs. PBS; precipitation in aqueous buffers may falsely reduce apparent activity .

- Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., MTT) for cytotoxicity .

Research Workflow Table

| Stage | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis | Microwave irradiation, reductive amination | Temperature (80–120°C), solvent (MeCN/THF) |

| Characterization | X-ray (SHELXL), HRMS | Crystallization solvent (EtOAc/hexane), vacuum |

| Biological Testing | Docking (AutoDock), SPR assays | Ligand concentration (1–10 µM), buffer pH (7.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.